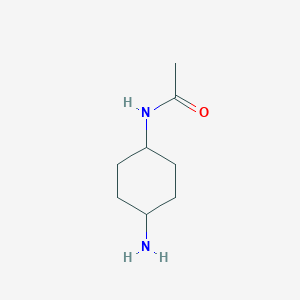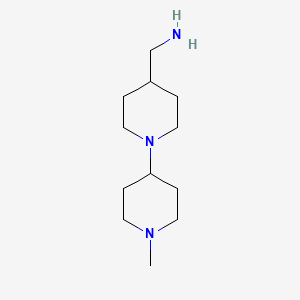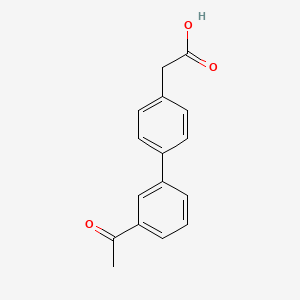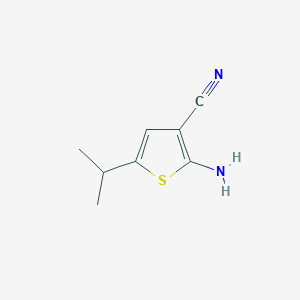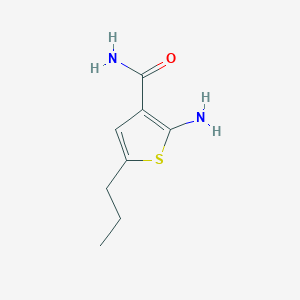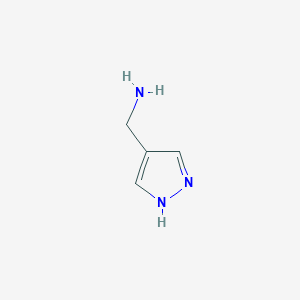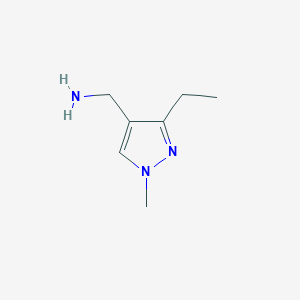
4-(Methylsulfonyl)piperidine hydrochloride
Overview
Description
4-(Methylsulfonyl)piperidine hydrochloride, or 4-MSPH, is a synthetic compound used in scientific research and lab experiments. It is a white, crystalline powder that is odorless and soluble in water. It is a common reagent in organic synthesis and a key component in many pharmaceuticals. 4-MSPH has a variety of uses in scientific research and lab experiments, including synthesis, biochemical and physiological effects, and mechanism of action.
Scientific Research Applications
1. Cardiac Protection and Treatment of Myocardial Infarction
4-(Methylsulfonyl)piperidine hydrochloride derivatives have been investigated for their role in cardiac protection. The inhibition of the Na+/H+ exchanger during cardiac ischemia and reperfusion has shown benefits in preserving cellular integrity and functional performance. This makes these derivatives potentially useful as adjunctive therapy in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
2. Anti-Acetylcholinesterase Activity
Research has shown that certain piperidine derivatives, including those related to this compound, demonstrate significant anti-acetylcholinesterase activity. This suggests potential applications in the treatment of conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are used to increase neurotransmitter levels (Sugimoto et al., 1990).
3. Antibacterial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial potential. Certain compounds in this category have shown effectiveness against a variety of bacterial strains, suggesting their potential use as antibacterial agents (Iqbal et al., 2017).
4. Inhibition of Phospholipase A2
Studies have indicated that this compound derivatives can act as inhibitors of membrane-bound phospholipase A2. This enzymatic inhibition has potential therapeutic applications, particularly in the treatment of myocardial infarction, by reducing the size of the infarction in affected individuals (Oinuma et al., 1991).
5. Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazone scaffolds, including those with piperidine rings, have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. Such compounds have potential therapeutic applications in treating oxidative stress-related diseases and conditions requiring cholinesterase inhibition (Karaman et al., 2016).
Safety and Hazards
The safety information for 4-(Methylsulfonyl)piperidine hydrochloride indicates that it is harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis, particularly in the synthesis of various compounds in pharmaceuticals and pesticides .
Pharmacokinetics
Its physico-chemical properties such as density (118±01 g/cm3), boiling point (3369±310 °C), and solubility in organic solvents like chloroform, dichloromethane, and ethanol may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)piperidine hydrochloride. For instance, it should be stored at 2-8°C and protected from light . Additionally, it should be handled carefully to avoid contact with strong oxidants and high temperatures .
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a crosslinking agent for polymers, which can influence the structure and function of proteins . The nature of these interactions often involves the formation of covalent bonds, which can stabilize or modify the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating a dose-dependent response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
4-methylsulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYVXDXUNMQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479611-96-6 | |
| Record name | 4-methanesulfonylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

